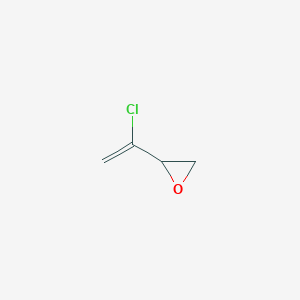
(1-Chloroethenyl)oxirane
Overview
Description
(1-Chloroethenyl)oxirane, also known as 1-chloro-2,3-epoxypropene, is an organic compound that belongs to the class of epoxides. It is a metabolite of chloroprene, a chemical used in the production of polychloroprene, a type of synthetic rubber. This compound is of significant interest due to its potential genotoxic and carcinogenic properties .
Mechanism of Action
Target of Action
The primary target of (1-Chloroethenyl)oxirane is DNA , specifically the deoxyguanosine residues within DNA . The compound forms DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process is significant in the compound’s interaction with its targets and the resulting changes.
Mode of Action
This compound interacts with its DNA targets by forming interstrand cross-links . These cross-links occur at deoxyguanosine residues within synthetic DNA duplexes . The efficiency of cross-linking depends on pH, with a higher efficiency at lower pH levels .
Biochemical Pathways
The formation of DNA interstrand cross-links by this compound affects the normal functioning of DNA. This can disrupt various biochemical pathways, leading to potential DNA damage and triggering apoptosis, or programmed cell death . Further work is underway to assess the up-regulation of specific genes involved in the this compound-induced apoptotic pathway .
Pharmacokinetics
It is known that once absorbed, chloroprene, from which this compound is derived, is widely distributed, affecting several target organs . Chloroprene metabolism is believed to include cytochrome P450 oxidation to a monoepoxide, hydrolysis by epoxide hydrolases, and glutathione conjugation .
Result of Action
The molecular and cellular effects of this compound’s action include potential DNA cross-linking and the induction of apoptosis . The compound’s apoptotic potential was determined in chicken 6C2 cells and in human HL-60 cells via caspase-3/7 assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. The efficiency of DNA cross-linking by this compound is higher at lower pH levels . Additionally, the compound’s cytotoxic effects may vary between species due to differences in metabolic capacity .
Biochemical Analysis
Biochemical Properties
(1-Chloroethenyl)oxirane plays a significant role in biochemical reactions, particularly in the metabolism of chloroprene. It is formed through the oxidation of chloroprene and can further react to form more stable metabolites. The compound interacts with various enzymes, including microsomal epoxide hydrolase and glutathione S-transferase. These enzymes facilitate the detoxification of this compound by converting it into less reactive and more water-soluble forms, which can be excreted from the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce DNA cross-linking, leading to genotoxic effects. Studies have demonstrated that this compound can form DNA adducts, which interfere with DNA replication and transcription, potentially leading to mutations and carcinogenesis . Additionally, the compound has been observed to induce apoptosis in certain cell types, such as human HL-60 cells and chicken 6C2 cells, through the activation of caspase-3/7 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and proteins. The compound can form interstrand cross-links at deoxyguanosine residues within DNA, particularly at 5’-GC and 5’-GGC sites . This cross-linking disrupts the normal function of DNA, leading to cytotoxicity and genotoxicity. The efficiency of cross-linking is pH-dependent, with higher efficiency observed at lower pH levels . Additionally, this compound can induce oxidative stress by depleting cellular glutathione levels, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade into other reactive metabolites. Studies have shown that the concentration of reactive metabolites increases disproportionately with exposure time, leading to a decrease in tissue glutathione levels . Long-term exposure to this compound has been associated with the development of lung tumors in animal models, highlighting its potential carcinogenicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can cause mild oxidative stress and DNA damage. At higher doses, this compound can lead to significant depletion of glutathione, severe DNA cross-linking, and increased incidence of tumors . The dose-response relationship is complex, with threshold effects observed at certain exposure levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by microsomal epoxide hydrolase and glutathione S-transferase, which convert it into less reactive metabolites. These metabolic pathways help to detoxify the compound and facilitate its excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as the lungs, where it exerts its toxic effects . The distribution of this compound is influenced by its chemical properties, including its lipophilicity and reactivity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and forms cross-links . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Chloroethenyl)oxirane can be synthesized through the dehydrochlorination of (1,2-dichloroethyl)oxirane. This process involves the use of a solution of the sodium salt of an alcohol with at least five carbon atoms . The reaction conditions typically include:
Reactants: (1,2-dichloroethyl)oxirane and sodium salt of an alcohol.
Solvent: The alcohol itself.
Temperature: Controlled to optimize the reaction yield.
Separation: The product is separated from the reaction mixture through distillation or other purification methods.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethenyl)oxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive metabolites.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: It can react with water to form diols.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Nucleophiles: Including water, alcohols, and amines.
Catalysts: Acidic or basic catalysts to facilitate the reactions.
Major Products:
Oxidation Products: Reactive metabolites that can further react with biological molecules.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Hydrolysis Products: Diols formed from the reaction with water.
Scientific Research Applications
(1-Chloroethenyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its genotoxic effects and interactions with DNA.
Medicine: Investigated for its potential role in carcinogenesis and as a model compound for studying epoxide toxicity.
Industry: Employed in the production of polychloroprene and other synthetic materials
Comparison with Similar Compounds
Diepoxybutane: Another epoxide with similar genotoxic properties.
Epichlorohydrin: Structurally similar and also forms DNA adducts.
2-Chloro-2-ethenyl oxirane: Another metabolite of chloroprene with similar reactivity
Uniqueness: (1-Chloroethenyl)oxirane is unique due to its specific formation from chloroprene and its distinct reactivity profile. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable compound for studying the mechanisms of genotoxicity and carcinogenesis .
Properties
IUPAC Name |
2-(1-chloroethenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJKQAEILBFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282683 | |
| Record name | (1-chloroethenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3132-77-2 | |
| Record name | 2-(1-Chloroethenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 36615 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-chloroethenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


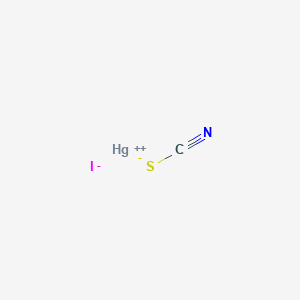

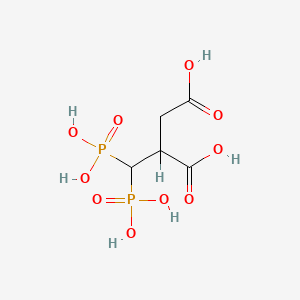
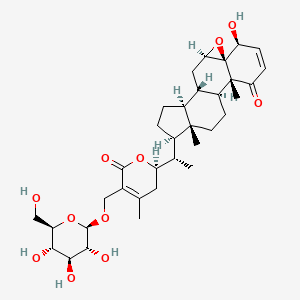
![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)
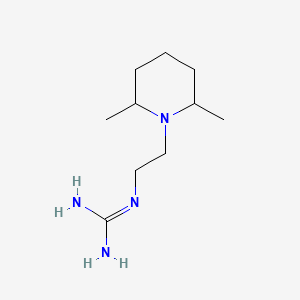



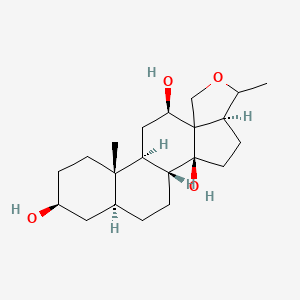
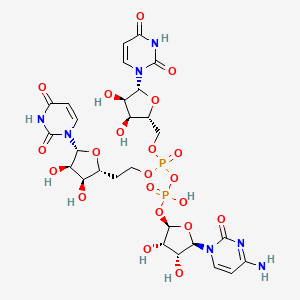

![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)
